2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 1070663-76-1
VCID: VC2932508
InChI: InChI=1S/C23H31IO2/c1-13(2)16-11-17(14(3)4)21(18(12-16)15(5)6)22-19(25-7)9-10-20(26-8)23(22)24/h9-15H,1-8H3
SMILES: CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2I)OC)OC)C(C)C
Molecular Formula: C23H31IO2
Molecular Weight: 466.4 g/mol

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

CAS No.: 1070663-76-1

Cat. No.: VC2932508

Molecular Formula: C23H31IO2

Molecular Weight: 466.4 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl - 1070663-76-1

Specification

CAS No. 1070663-76-1
Molecular Formula C23H31IO2
Molecular Weight 466.4 g/mol
IUPAC Name 2-iodo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene
Standard InChI InChI=1S/C23H31IO2/c1-13(2)16-11-17(14(3)4)21(18(12-16)15(5)6)22-19(25-7)9-10-20(26-8)23(22)24/h9-15H,1-8H3
Standard InChI Key LOUYGKSUFMSHGM-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2I)OC)OC)C(C)C
Canonical SMILES CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2I)OC)OC)C(C)C

Introduction

Chemical Structure and Properties

Molecular Identification

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl (CAS: 1070663-76-1) is characterized by its specific arrangement of functional groups on a biphenyl backbone. The compound has a molecular formula of C23H31IO2 and a molecular weight of 466.4 g/mol . This structure creates a unique chemical entity with specific reactivity patterns and applications.

Various chemical identifiers are associated with this compound to facilitate its recognition across chemical databases and literature. Its IUPAC name is 2-iodo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene . Other identifiers include its InChI Key (LOUYGKSUFMSHGM-UHFFFAOYSA-N) and Canonical SMILES notation (CC1=C(C(=C(C=C1)OC)I)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C) .

Physical and Chemical Properties

The physical and chemical properties of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl provide insights into its behavior in various environments and applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

PropertyValueReference
Molecular FormulaC23H31IO2
Molecular Weight466.4 g/mol
Density1.2±0.1 g/cm³
Boiling Point460.1±45.0 °C at 760 mmHg
Flash Point232.1±28.7 °C
Melting Point189-191°C
LogP8.28
Vapor Pressure0.0±1.1 mmHg at 25°C
Index of Refraction1.551

The relatively high boiling and melting points indicate strong intermolecular forces, likely due to the compound's substantial molecular structure and the presence of the iodine atom . The LogP value of 8.28 suggests significant lipophilicity, which may be advantageous for certain biological and pharmaceutical applications .

Synthesis and Preparation Methods

Stock Solution Preparation

For research applications, stock solutions of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl can be prepared at various concentrations. Table 2 provides guidelines for preparing solutions of different concentrations based on the amount of compound available.

Table 2: Stock Solution Preparation of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

ConcentrationVolume Required for Different Quantities
1 mg
1 mM2.144 mL
5 mM0.4288 mL
10 mM0.2144 mL

Applications and Uses

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl demonstrates versatility in its applications across multiple scientific disciplines and industrial sectors.

Organic Synthesis Applications

In organic synthesis, this compound serves as:

  • A reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fragrances .

  • A precursor in the synthesis of complex organic molecules with specific functional properties .

  • An intermediate in the synthesis of other compounds, leveraging the reactivity of the iodine atom for further transformations .

The iodine atom at the 2-position makes this compound particularly valuable for cross-coupling reactions and other transformations where the iodine can be displaced by other functional groups.

Catalysis and Biochemical Applications

Beyond its role in organic synthesis, 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl has applications in:

  • Catalysis development, particularly for the synthesis of polymers and other materials .

  • Biochemical research, where it functions as a fluorescent probe for studying enzymes and other proteins .

  • Development of deactivation-resistant catalysts for Pd-catalyzed C–N cross-coupling reactions, which are important in pharmaceutical synthesis .

Pharmaceutical and Drug Delivery Applications

In pharmaceutical research and drug delivery, this compound is utilized as:

  • A carrier for drugs to target specific cells or tissues, leveraging its structural properties to enhance drug delivery efficiency .

  • A component in the development of novel therapeutic agents, exploiting its potential interactions with biological systems .

Comparison with Similar Compounds

Structural Analogues

Several structural analogues of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl exist, with variations in substituents that affect their chemical properties and applications. One notable analogue is Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-(1,1'-biphenyl)-2-yl)phosphine (also known as tBuBrettPhos), which replaces the iodine atom with a di-tert-butylphosphino group but maintains the core biphenyl structure with triisopropyl and dimethoxy substituents .

Functional Comparison

The functional differences between 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl and its analogues primarily relate to their reactivity and applications, as summarized in Table 3.

Table 3: Comparison of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl with Related Compounds

CompoundCAS NumberMolecular FormulaKey Functional DifferencePrimary Applications
2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl1070663-76-1C23H31IO2Iodine at 2-position, two methoxy groupsSynthetic intermediate, reagent, drug carrier
Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-(1,1'-biphenyl)-2-yl)phosphine1160861-53-9C31H49O2PPhosphine group instead of iodineCatalyst ligand for cross-coupling reactions

These structural differences result in varying chemical reactivity and functional applications, making each compound suitable for specific research and industrial applications .

Research Trends and Future Directions

Current Research Trends

Current research involving 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl focuses on several key areas:

  • Development of improved synthetic methods for the preparation of the compound and its derivatives.

  • Exploration of its potential in catalysis, particularly in palladium-catalyzed reactions .

  • Investigation of its applications in drug delivery systems and target-specific drug carriers .

  • Utilization as a building block in the synthesis of complex molecules with specific functional properties .

Future Research Directions

Future research directions for 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl may include:

  • Development of new catalytic systems based on its unique structural features .

  • Further exploration of its potential in drug delivery and targeting specific biological systems .

  • Investigation of its possible environmental impact and biodegradation pathways .

  • Design and synthesis of new derivatives with enhanced functional properties for specific applications.

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